molecular formula C9H8F4N2O B5871046 N-(2,2,3,3-tetrafluoropropyl)pyridine-4-carboxamide

N-(2,2,3,3-tetrafluoropropyl)pyridine-4-carboxamide

Cat. No.: B5871046
M. Wt: 236.17 g/mol
InChI Key: IJGIQMXGCVOEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2,3,3-tetrafluoropropyl)pyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,3,3-tetrafluoropropyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 2,2,3,3-tetrafluoropropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,3,3-tetrafluoropropyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2,3,3-tetrafluoropropyl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2,3,3-tetrafluoropropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress, inflammation, or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,2,3,3-tetrafluoropropyl)pyridine-2-carboxamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
  • **3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Properties

IUPAC Name

N-(2,2,3,3-tetrafluoropropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2O/c10-8(11)9(12,13)5-15-7(16)6-1-3-14-4-2-6/h1-4,8H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGIQMXGCVOEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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